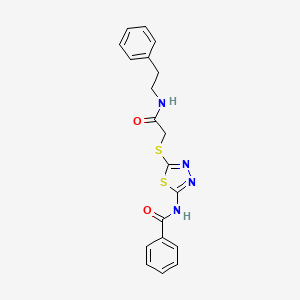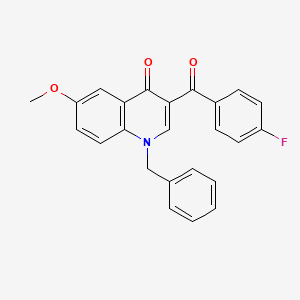
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, also known as DMPTA, is a thiazolidinone derivative that has been studied for its potential applications in various scientific research fields. DMPTA has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound and its derivatives are often synthesized using specific condensation catalysis methods. For instance, novel derivatives have been prepared through 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, which is a convenient and rapid method, as identified in compounds related to the research chemical (Yu et al., 2014). These synthetic approaches are crucial for the development of compounds with potential biological activities.
Complexing Properties : Research also highlights the complexing properties of related thiazolidine and acetamide derivatives. For example, the condensation of acetylenedicarboxylate with thioacetamides produces compounds with interesting complexing properties, which can be used in membrane processes as sodium cation carriers (Kosterina et al., 2004).
Pharmacological Investigations
Antibacterial and Antifungal Activities : The antimicrobial properties of thiazolidinone and acetamide derivatives have been extensively investigated. Some derivatives have shown moderate to good activity against both gram-positive and gram-negative bacteria. These studies provide valuable insights into the structure-activity relationships necessary for designing effective antimicrobial agents (Desai et al., 2008).
Potential Anticonvulsant Activities : A series of thiazolidin-4-one derivatives synthesized for pharmacological investigation exhibited notable anticonvulsant activities. Among the tested compounds, specific derivatives emerged as significantly active, demonstrating the potential of these compounds in developing anticonvulsant therapies (Senthilraja & Alagarsamy, 2012).
Anti-inflammatory Properties : Several synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide showed significant anti-inflammatory activity. The chemical structures of these compounds were confirmed through various spectroscopic methods, and their activity was assessed in relevant assays, highlighting the therapeutic potential of these molecules (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-7-4-3-5-9(8(7)2)15-11(17)6-10-12(18)16-13(14)19-10/h3-5,10H,6H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAXVYRRIJWZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)
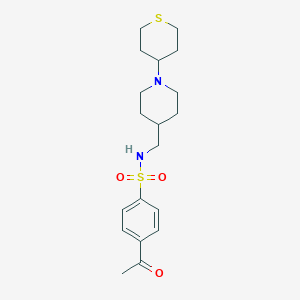
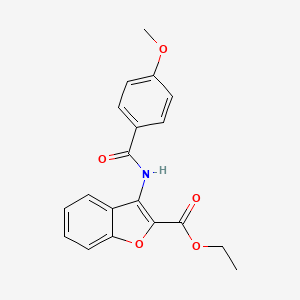
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)
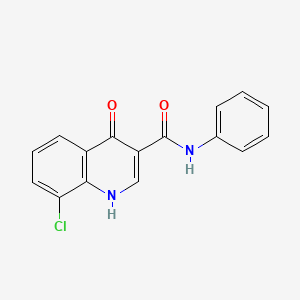
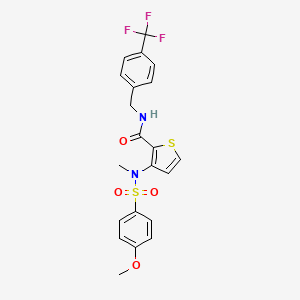

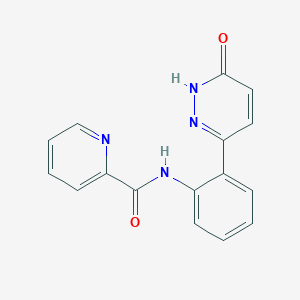
![[2-(furan-2-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2704620.png)

